COCOYL METHYL BETA-ALANINE
Description
Properties
CAS No. |
143476-08-8 |
|---|---|
Molecular Formula |
C23H28O6 |
Synonyms |
COCOYL METHYL BETA-ALANINE |
Origin of Product |
United States |
Advanced Analytical and Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Cocoyl Methyl Beta-Alanine (B559535), providing detailed information about its constituent atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of Cocoyl Methyl Beta-Alanine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
¹H NMR (Proton NMR) is used to identify the hydrogen atoms within the molecule. In the case of this compound, specific peaks in the ¹H NMR spectrum confirm the successful acylation process. Characteristic signals include those for the methyl groups, the β-alanine backbone, and the amide proton. For instance, research on related alanine-based compounds uses ¹H NMR to confirm their chemical structures. researchgate.net The proximity of alanine's β-methyl groups to the protein backbone makes them useful NMR probes for studying molecular structure and dynamics in larger molecules. nih.gov
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. For this compound, the presence of carbonyl signals at specific chemical shifts (typically between 168 and 174 ppm) validates the presence of both the ester and amide functional groups, confirming the target structure. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, making it a valuable technique for structural elucidation. mdpi.com
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Methyl Groups | δ 1.2–1.4 | |
| ¹H | β-Alanine Backbone | δ 3.2–3.5 | |
| ¹H | Amide NH | δ 7.8–8.1 | |
| ¹³C | Amide Carbonyl | 168–170 | |
| ¹³C | Ester Carbonyl | 172–174 |
This table presents typical chemical shift ranges observed for the key functional groups in this compound. Actual values may vary depending on the solvent and specific acyl chain distribution.
Mass Spectrometry (MS) is employed for the molecular weight verification of this compound. This technique measures the mass-to-charge ratio of ions to determine the exact molecular weight of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules like surfactants. ESI-MS analysis of this compound would be expected to reveal a molecular ion peak corresponding to its molecular formula, confirming its identity. For example, in the study of a related compound, sodium cocoyl glycinate (B8599266), ESI-MS was used to identify the various acyl glycinates present in the mixture. scirp.org
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures. In the context of this compound, LC/MS can confirm the presence of a mixture of different acyl chains (typically C8 to C18), which is characteristic of its origin from coconut oil. scirp.org The analysis of a similar surfactant, sodium cocoyl glycinate, by LC/MS showed that it consists of a series of acyl glycines with varying acyl chain lengths. scirp.orggoogle.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated which reveals the characteristic vibrational frequencies of different chemical bonds. pressbooks.pub
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. Key absorptions would include:
N-H stretching from the amide group.
C=O stretching from both the amide and the carboxylic acid groups. scirp.org
C-H stretching from the alkane portions of the cocoyl chains. pressbooks.publibretexts.org
The presence of a new peak around 1643 cm⁻¹ corresponding to the C=O stretching vibration of the acylamino group, which is absent in the starting materials like coconut oil, indicates the formation of the amido linkage. scirp.org
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretch | ~3310 | scirp.org |
| Alkane C-H | Stretch | 2850–2960 | pressbooks.pub |
| Carboxylic Acid C=O | Stretch | ~1698 | scirp.org |
| Amide C=O | Stretch | ~1643 | scirp.org |
This table highlights the principal IR absorption frequencies used to identify the key functional groups in this compound.
Chromatographic Separations for Purity and Compositional Analysis
Chromatographic techniques are essential for determining the purity of this compound and for analyzing the distribution of its constituent fatty acid chains.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A common approach for analyzing amino acid-based surfactants is reversed-phase HPLC, often using a C8 or C18 column. scirp.org The separation is typically achieved using a mobile phase gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water. scirp.orggoogle.com Detection is often performed using a UV detector, with the wavelength set to around 210 nm to detect the amide bonds present in the molecule. This method allows for the determination of the purity of the synthesized compound, which is often expected to be ≥95%. HPLC can also be used for the quantitative detection of the β-alanine component. scispace.comnih.gov
Since "cocoyl" refers to a mixture of fatty acids derived from coconut oil, this compound is not a single compound but a mixture of homologous structures with varying acyl chain lengths. Analyzing this distribution is critical for understanding the material's properties.
Chromatographic methods, particularly gas chromatography (GC) and LC/MS, are employed for this purpose. scirp.orggoogle.com A typical procedure involves the hydrolysis of the surfactant to break the amide bond, liberating the constituent fatty acids. google.com These fatty acids can then be derivatized (e.g., to their methyl esters) and analyzed by GC to determine the relative abundance of each chain length. google.com Alternatively, as mentioned earlier, LC/MS can directly analyze the intact surfactant mixture, providing a detailed profile of the different acyl chain homologues present. scirp.orggoogle.com For instance, analysis of sodium cocoyl glycinate has shown a distribution of acyl chains including C8, C10, C12, C14, C16, and C18, with lauric acid (C12) and myristic acid (C14) often being the most prominent. scirp.orggoogle.com
Table 3: Typical Acyl Chain Distribution in Cocoyl-Derived Surfactants
| Acyl Chain | Carbon Atoms | Typical Percentage (%) | Reference |
| Caprylic | C8 | 5 - 9 | google.com |
| Capric | C10 | 4 - 10 | google.com |
| Lauric | C12 | 43 - 51 | scirp.orggoogle.com |
| Myristic | C14 | 10 - 21 | scirp.orggoogle.com |
| Palmitic | C16 | 5 - 10 | google.com |
| Stearic/Oleic/Linoleic | C18 | 7 - 11 | scirp.orggoogle.com |
This table provides an illustrative example of the acyl chain distribution found in cocoyl-based surfactants, as determined by chromatographic analysis. The exact composition can vary depending on the specific batch of coconut oil used.
Physicochemical Measurement Methodologies for Interfacial and Aggregation Phenomena
The interfacial and aggregation behaviors of this compound are fundamental to its function as a surfactant. Academic research relies on precise measurement techniques to quantify these properties.
The Critical Micelle Concentration (CMC) is a crucial parameter that defines the concentration at which surfactant monomers begin to self-assemble into micelles. researchgate.netacademie-sciences.fr This transition is accompanied by abrupt changes in the physicochemical properties of the solution, which can be monitored by various methods. nih.gov
Conductivity Method: This technique is based on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity changes linearly with concentration. Once micelles form, the rate of change of conductivity decreases due to the lower mobility of the larger micellar aggregates compared to the individual monomers. The point of intersection of the two linear portions of the plot of conductivity versus concentration is taken as the CMC.
Surface Tension Method: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the CMC. academie-sciences.fr At the CMC, the air-water interface becomes saturated with surfactant monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution with little to no further decrease in surface tension. d-nb.info The concentration at which the surface tension reaches a plateau corresponds to the CMC. The Du Noüy ring method and the Wilhelmy plate method are common techniques for measuring surface tension. academie-sciences.fr
| Method | Principle | Typical Reported CMC Range for Amino Acid Surfactants (mmol/L) |
| Conductivity | Change in molar conductivity upon micelle formation. | Varies significantly based on acyl chain length and head group. |
| Surface Tension | Plateau in surface tension vs. concentration plot. | 0.21 to 33.8 for sodium cocoyl glycinate, influenced by impurities like NaCl. researchgate.net |
This table provides a general overview of methods used for determining the CMC of amino acid surfactants. Specific values for this compound may vary based on experimental conditions and purity.
Surface tension is a key indicator of a surfactant's efficiency in reducing the surface energy of a liquid.
Static Surface Tension: This measurement, typically performed at equilibrium, provides information about the minimum surface tension a surfactant can achieve (γcmc), which occurs at the CMC. academie-sciences.fr It reflects the packing density and orientation of the surfactant molecules at the interface.
Dynamic Surface Tension: This measures the change in surface tension over time as surfactant molecules adsorb to a newly created interface. It is particularly important for processes that involve rapid interface formation, such as foaming and emulsification. The maximum bubble pressure method is a common technique for these measurements. academie-sciences.frwhiterose.ac.uk The rate of surface tension reduction is influenced by the diffusion of monomers from the bulk to the interface and their subsequent arrangement.
| Measurement Type | Information Provided | Relevance |
| Static Surface Tension | Minimum achievable surface tension (γcmc). | Efficiency of the surfactant in reducing surface energy. |
| Dynamic Surface Tension | Rate of surface tension reduction over time. | Performance in dynamic processes like foaming and emulsification. |
This table outlines the types of surface tension measurements and their significance in characterizing surfactants.
In systems containing two or more immiscible phases, such as oil and water, the interfacial tension (IFT) is a critical parameter. hw.ac.uk this compound, like other surfactants, can significantly lower the IFT between these phases, which is essential for emulsification and solubilization. hw.ac.uk Techniques like the spinning drop tensiometer or pendant drop method are used to measure IFT. Studies on related amino acid surfactants have shown a significant reduction in IFT, which is crucial for applications like enhanced oil recovery and the formulation of cosmetic emulsions. d-nb.inforesearchgate.net The effectiveness of IFT reduction is dependent on the surfactant's concentration, as well as the nature of the oil and aqueous phases. d-nb.info
| System | Key Finding | Significance |
| Oil-Water | Significant reduction in interfacial tension. | Essential for creating stable emulsions and solubilizing oils. |
| Lipid-Amino Acid | Formation of complexes and changes in membrane interfacial tension. nih.gov | Insights into interactions with biological membranes. |
This table summarizes the importance of IFT studies in understanding the behavior of this compound in multiphase systems.
Advanced Structural and Morphological Characterization
Beyond interfacial properties, understanding the self-assembled structures of this compound in solution is crucial. Advanced characterization techniques provide insights into the size, shape, and arrangement of these supramolecular assemblies.
Small-Angle X-ray Scattering (SAXS) is a powerful, non-invasive technique used to investigate the structure of materials on a nanometer to micrometer scale. In the context of this compound, SAXS can provide detailed information about the size, shape, and internal structure of the micelles and other aggregates that form in solution. researchgate.net By analyzing the scattering pattern of X-rays passing through the sample, researchers can determine parameters such as the radius of gyration, the shape of the micelles (e.g., spherical, cylindrical, or lamellar), and the aggregation number. nih.gov Recent advancements even allow for the analysis of two-dimensional scattering patterns to understand both isotropic and anisotropic structural arrangements in micellar systems. arxiv.org
The rheology, or the study of the flow of matter, of this compound solutions provides critical information about their texture, viscosity, and viscoelastic properties. These characteristics are directly linked to the underlying microstructure of the surfactant assemblies. Techniques such as rotational rheometry are used to measure viscosity as a function of shear rate and to perform oscillatory measurements to determine the elastic (storage) and viscous (loss) moduli. The formation of elongated, wormlike micelles, for instance, can lead to a significant increase in viscosity and the appearance of viscoelastic behavior. chalmers.se The rheological properties can be influenced by factors such as surfactant concentration, temperature, pH, and the presence of salts or other additives. jst.go.jp
| Technique | Information Obtained | Relevance |
| Small Angle X-ray Scattering (SAXS) | Size, shape, and internal structure of micelles and other aggregates. | Understanding the supramolecular organization in solution. |
| Rheological Characterization | Viscosity, viscoelasticity, and flow behavior. | Predicting and controlling the textural properties of formulations. |
This table highlights the advanced techniques used for structural and morphological characterization of this compound solutions.
Fundamental Mechanistic Studies and Theoretical Modeling
Micellization and Self-Assembly Phenomena
The self-assembly of surfactant molecules into micelles is a cornerstone of their functionality. For Cocoyl Methyl Beta-Alanine (B559535), this process is governed by a delicate interplay of thermodynamic forces and is sensitive to environmental conditions.
The spontaneous formation of micelles in an aqueous solution is a thermodynamically driven process. The Gibbs free energy of micellization (ΔG°mic) for amino acid-based surfactants is characteristically negative, indicating a spontaneous process. acs.orgnih.gov This negative value arises from the interplay between enthalpy (ΔH°mic) and entropy (ΔS°mic) changes.
However, the relative contributions of enthalpy and entropy can be temperature-dependent. At lower temperatures, the enthalpic contribution may be more dominant, while at higher temperatures, the entropic contribution typically governs the process. acs.org For some ionic surfactants, an increase in temperature can lead to a negative enthalpy of micellization, suggesting that the process is exothermic and thermodynamically spontaneous, accompanied by positive entropy. acs.org
Table 1: Thermodynamic Parameters of Micellization for Amino Acid-Based Surfactants This table provides a generalized overview of the thermodynamic parameters for amino acid-based surfactants. Actual values for Cocoyl Methyl Beta-Alanine may vary based on specific experimental conditions.
| Thermodynamic Parameter | General Observation for Amino Acid Surfactants | Driving Force |
|---|---|---|
| ΔG°mic (Gibbs Free Energy) | Negative | Indicates a spontaneous process of micelle formation. acs.orgnih.gov |
| ΔH°mic (Enthalpy) | Can be positive or negative depending on temperature. | Reflects the heat absorbed or released during micellization. acs.org |
| ΔS°mic (Entropy) | Generally positive and often the dominant factor. | Primarily due to the hydrophobic effect and release of structured water. acs.orgcore.ac.uk |
Influence of Environmental Parameters on Aggregation (Temperature, pH, Ionic Strength, and Cosolvents)
The aggregation behavior of this compound is highly sensitive to its surrounding environment.
Temperature: An increase in temperature generally leads to an increase in the critical micelle concentration (CMC) of amino acid surfactants. acs.orgnih.gov This is because the increased thermal energy can disrupt the structured water around the hydrophobic tails, making micelle formation less favorable. acs.org
pH: The pH of the solution significantly impacts the net charge of the amino acid headgroup. acs.org For this compound, changes in pH will alter the degree of ionization of the carboxylic acid group, thereby influencing the electrostatic interactions between surfactant molecules and affecting the CMC and aggregation behavior. chalmers.se
Ionic Strength: The addition of salts (increasing ionic strength) typically lowers the CMC of anionic surfactants. d-nb.info The added electrolytes shield the electrostatic repulsion between the negatively charged headgroups, allowing the surfactant molecules to pack more tightly and form micelles at lower concentrations. d-nb.info This can lead to enhanced interfacial activity. d-nb.info
Cosolvents: The presence of cosolvents, such as alcohols, can influence micellization by altering the solvent properties. For instance, the addition of n-octanol has been shown to lower the CMC of N-lauroyl amino acid surfactants, indicating a synergistic effect that promotes micelle formation. chalmers.se This is often attributed to favorable interactions, such as hydrogen bonding, between the cosolvent and the surfactant molecules. chalmers.se
Interfacial Behavior and Adsorption Mechanisms
The efficacy of this compound as a surfactant is intrinsically linked to its ability to adsorb at interfaces, thereby reducing surface and interfacial tension.
Amino acid-based surfactants are known for their high surface activity, meaning they readily adsorb at interfaces like the air-water and oil-water boundaries. academie-sciences.fr The amphiphilic nature of this compound, with its hydrophobic tail and hydrophilic headgroup, drives this behavior. The efficiency of adsorption is influenced by factors such as the length of the hydrophobic chain and the nature of the hydrophilic headgroup. academie-sciences.fr Studies on similar surfactants have shown that the presence of a mixture of hydrophobic chain lengths, as is common in "cocoyl" derivatives, can lead to superior interfacial properties. d-nb.info The packing of these surfactant molecules at the interface can be affected by the introduction of double bonds or hydroxyl groups in the acyl chain, which may hinder close packing and influence surface activity. chalmers.se
This compound and similar amino acid surfactants can adsorb onto solid surfaces, leading to a change in the surface's wetting characteristics. acs.org For instance, in the context of enhanced oil recovery, the adsorption of an eco-friendly surfactant, sodium cocoyl alaninate, on a quartz surface was found to significantly alter its wettability. d-nb.info The mechanism often involves the interaction of the surfactant's functional groups with the mineral surface. For anionic surfactants, adsorption on positively charged sites or through interactions with adsorbed cations can occur. chalmers.se The adsorption behavior of surfactants on sand surfaces has been described by the Langmuir model, suggesting the formation of a monomolecular layer at the aqueous-rock interface. d-nb.info
Computational Chemistry and Molecular Simulations
Computational methods provide valuable insights into the molecular-level behavior of surfactants that can be challenging to observe experimentally. Molecular dynamics (MD) simulations have been employed to study N-acyl amino acid surfactants at the air-water interface. chalmers.se These simulations have revealed that intermolecular hydrogen bonding is a key factor in the close packing of these surfactants at the surface. chalmers.se Furthermore, computational studies have been used to investigate the interaction of amino acid-based surfactants with mineral surfaces, indicating that binding can be augmented by hydrogen bonding between the amide bond of the surfactant and the surface sites. chalmers.se Such computational approaches are instrumental in understanding the structure-property relationships that govern the performance of surfactants like this compound.
Molecular Dynamics (MD) Simulations of Compound Interactions
There are currently no available research findings or data from molecular dynamics simulations specifically investigating the interactions of this compound at a molecular level. Such studies would be invaluable for understanding its conformational dynamics, interaction with solvent molecules, and binding behavior with other substrates.
Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions
Detailed electronic properties, optimized molecular geometry, and interaction energies of this compound derived from density functional theory (DFT) calculations are not present in the current body of scientific literature. DFT studies would provide critical insights into the molecule's reactivity, stability, and the nature of its intermolecular forces.
In Silico Prediction of Aggregation Behavior
Specific in silico predictions detailing the aggregation behavior, such as the critical micelle concentration (CMC) and micellar structure, of this compound are not documented. Computational models are essential for predicting how these molecules self-assemble in solution, which is fundamental to their function as surfactants.
Environmental Science Research Aspects
Biodegradation Pathways and Kinetics of COCOYL METHYL BETA-ALANINE (B559535) and Related Compounds
The environmental impact of surfactants is critically assessed by their biodegradability. Amino acid-based surfactants, including Cocoyl Methyl Beta-Alanine, are generally recognized for their favorable environmental profile, attributed to their composition from natural building blocks like fatty acids and amino acids. yeserchem.comwhiterose.ac.uk Their molecular structure, particularly the presence of an amide linkage, makes them susceptible to enzymatic cleavage, facilitating their breakdown in the environment. whiterose.ac.ukresearchgate.net
The biodegradation of a surfactant molecule is a complex process, often requiring a consortium of different microorganisms to achieve complete mineralization. core.ac.uk The process can be broadly understood as a two-stage mechanism:
Primary Biodegradation : This initial step involves the modification of the parent molecule, altering its surface-active properties. For N-acyl amino acid surfactants, this typically begins with the enzymatic cleavage of the bond linking the hydrophobic tail and the hydrophilic head group. nih.gov
Ultimate Biodegradation : This refers to the complete breakdown of the molecule into simple inorganic compounds such as carbon dioxide, water, and mineral salts. nih.gov
For this compound, the degradation pathway involves the breakdown of its two main components:
The Hydrophobic "Cocoyl" Tail : The cocoyl group is a mixture of fatty acids derived from coconut oil. The alkyl chains of these fatty acids are primarily degraded through the β-oxidation metabolic pathway, a common process for breaking down fatty acids in microorganisms. core.ac.ukslideshare.net
The Hydrophilic "N-Methyl Beta-Alanine" Head : The amide bond connecting the cocoyl group to the N-methyl-β-alanine head is hydrolyzed by enzymes such as fatty acid amide hydrolase (FAAH). nih.gov This releases the N-methyl-β-alanine moiety. The β-alanine component is a naturally occurring amino acid and is further catabolized in the environment. nih.gov Its degradation pathway involves transamination to malonate semialdehyde, which is subsequently converted to acetyl-CoA and enters the central metabolic cycle of microorganisms. nih.gov
The kinetics of this degradation are generally rapid for amino acid surfactants. csic.es However, the rate can be influenced by structural factors. For instance, the length of the alkyl chain can affect the speed of degradation; studies on related N-acyl derivatives show that hydrophobicity can be a significant parameter for biodegradability. rsc.org It is also crucial in research to distinguish between actual biodegradation and sorption to biomass, as surfactants can adhere to particulate matter, which may lead to an overestimation of the degradation rate if not properly accounted for. nih.gov
| Component of this compound | Primary Degradation Mechanism | Key Enzymes/Pathways | Resulting Products |
|---|---|---|---|
| Cocoyl (Fatty Acid) Tail | Oxidation of the alkyl chain | β-Oxidation Pathway | Acetyl-CoA |
| Amide Linkage | Hydrolysis | Fatty Acid Amide Hydrolase (FAAH) and similar amidases | Fatty Acid + N-Methyl Beta-Alanine |
| N-Methyl Beta-Alanine Head | Transamination and Oxidative Decarboxylation | Transaminases, Aldehyde Dehydrogenases | Malonate Semialdehyde, then Acetyl-CoA + CO₂ |
Research into Ecologically Benign Synthesis Routes to Minimize Byproducts
The principles of green chemistry—utilizing renewable resources and minimizing hazardous waste—are central to modern surfactant manufacturing. yeserchem.comcsic.es Research has actively sought to develop ecologically benign synthesis routes for amino acid surfactants like this compound, moving away from traditional methods that involve harsh chemicals and generate significant waste streams.
Traditional Chemical Synthesis: The Schotten-Baumann Reaction The conventional method for producing N-acyl amino acid surfactants is the Schotten-Baumann reaction. chalmers.seresearchgate.net In this process for this compound, coconut oil is first converted into cocoyl chloride. This is typically achieved using hazardous reagents like thionyl chloride or phosphorus trichloride. The resulting cocoyl chloride is then reacted with methyl beta-alanine under alkaline conditions. researchgate.net While effective, this route has significant environmental drawbacks, including the use of toxic chlorinating agents and the production of salt byproducts that require extensive purification steps. researchgate.net
Greener Synthesis Alternatives To mitigate the environmental impact of the Schotten-Baumann method, research has focused on several alternative pathways:
Direct Amidation : This route involves the direct condensation of a fatty acid (from coconut oil) with methyl beta-alanine at high temperatures (often above 170°C). researchgate.net This process eliminates the need for creating an acyl chloride, thereby avoiding toxic reagents. However, the high temperatures can lead to side reactions and potential degradation of the product, affecting purity and yield. researchgate.net
Synthesis from Triglycerides or Esters : Another advancement involves using natural triglycerides (coconut oil) or fatty acid methyl esters directly as the acylating agent, often with the help of a catalyst like sodium methylate. chalmers.se This approach is environmentally preferable to using acyl chlorides from a toxicity standpoint. chalmers.se
Enzymatic Synthesis : The use of enzymes, particularly lipases, as biocatalysts represents a significant step forward in green synthesis. csic.esacademie-sciences.fr Lipases can catalyze the formation of the amide bond between the fatty acid and the amino acid derivative under mild conditions (e.g., lower temperatures and neutral pH). csic.es This method avoids harsh chemicals, reduces energy consumption, and minimizes byproduct formation, leading to a purer product with simplified purification needs. csic.es
Biosynthesis : A frontier of green chemistry is the use of genetically engineered microorganisms to produce N-acyl amino acids directly. google.com By introducing and optimizing specific metabolic pathways in a host cell, such as expressing an amino acid-N-acyl-transferase, it is possible to achieve direct biological production from simple feedstocks. This approach has the potential to be a highly sustainable and low-waste manufacturing route. google.com
| Synthesis Route | Key Reagents | Reaction Conditions | Primary Byproducts | Environmental/Green Aspects |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Fatty Acyl Chloride, NaOH | Alkaline, Moderate Temperature | NaCl, residual toxic reagents | Low; uses hazardous reagents, generates salt waste. |
| Direct Amidation | Fatty Acid, Amino Acid Derivative | High Temperature (>170°C) | Water | Moderate; avoids acyl chlorides but is energy-intensive and can have side reactions. |
| Enzymatic Synthesis | Fatty Acid, Amino Acid Derivative, Lipase | Mild (Low Temp, Neutral pH) | Water | High; uses biocatalysts, mild conditions, high selectivity, minimal waste. |
| Biosynthesis | Genetically Modified Microorganism, Feedstock | Biological Fermentation | Cell mass, metabolic gases | Very High; uses renewable feedstock, integrated process, potentially zero-waste. |
Comparative Environmental Fate Studies of Amino Acid-Based Surfactants
The environmental fate of a surfactant encompasses its persistence, potential for bioaccumulation, and toxicity to aquatic organisms. Amino acid-based surfactants, as a class, are consistently shown in studies to possess a more favorable environmental profile compared to many traditional surfactants. ikprress.orgtandfonline.com Their degradation generally leads to benign, naturally occurring substances like amino acids and fatty acids, which are readily metabolized by environmental microorganisms. yeserchem.comalfa-chemistry.com
The environmental behavior of an amino acid surfactant is dictated by its specific molecular structure, including the nature of the amino acid headgroup, the length and saturation of the hydrophobic tail, and the type of chemical bond linking them. chalmers.seacademie-sciences.fr
Influence of the Hydrophobic Tail : An increase in the length of the alkyl chain generally leads to greater hydrophobicity. This can increase the surfactant's tendency to adsorb to sediment and may increase its toxicity. rsc.orgchalmers.se However, the effect on biodegradability can vary; for some anionic amino acid surfactants, a longer chain has less negative impact on the degradation rate than for other surfactant types. rsc.org
Influence of the Linkage Type : The chemical linkage is critical for biodegradability. Amide and ester bonds are susceptible to enzymatic hydrolysis and are thus considered readily biodegradable. researchgate.net In contrast, surfactants with more stable C-N alkyl bonds are less easily broken down and may be more persistent in the environment. researchgate.netchalmers.se
When compared to conventional surfactants, the advantages of amino acid-based surfactants become clear. Traditional anionic surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), while biodegradable, can be more irritating and ecotoxic. yeserchem.comchalmers.se Other classes, such as Alkylphenol Ethoxylates (APEs), have faced significant environmental scrutiny because their degradation can produce persistent and endocrine-disrupting byproducts like nonylphenol. nih.gov Cationic surfactants, as a group, are also known to be significantly more toxic to aquatic life than anionic or amphoteric types. nih.gov this compound and related compounds offer a demonstrably greener alternative, combining efficacy with low toxicity and rapid, complete biodegradation. yeserchem.comacademie-sciences.fr
| Surfactant Type | Example Compound | Biodegradability Profile | Toxicity of Byproducts | General Environmental Concern |
|---|---|---|---|---|
| N-Acyl-N-Methyl-β-Alaninate | This compound | Readily Biodegradable | Low (Fatty acids, β-alanine) | Low |
| N-Acyl Glycinate (B8599266) | Sodium Cocoyl Glycinate | Readily Biodegradable | Low (Fatty acids, glycine) | Low |
| Alkylbenzene Sulfonate (Anionic) | Linear Alkylbenzene Sulfonate (LAS) | Readily Biodegradable (aerobic) | Low | Moderate; can be toxic at high concentrations, slower anaerobic degradation. |
| Alkylphenol Ethoxylate (Non-ionic) | Nonoxynol-9 (NPE) | Slow; incomplete | High (e.g., Nonylphenol) | High; degradation products are persistent, toxic, and endocrine-disrupting. |
Research on Derivatives, Analogs, and Comparative Studies Within Surfactant Chemistry
Synthesis and Characterization of Novel Acyl Methyl Beta-Alanine (B559535) Analogs
The synthesis of novel analogs of acyl methyl beta-alanine allows for the fine-tuning of surfactant properties by systematically altering the molecule's hydrophobic (acyl chain) and hydrophilic (amino acid headgroup) components. These modifications are crucial for developing surfactants with optimized performance for specific applications. The primary methods for synthesis involve the acylation of the amino acid, commonly through reactions like the Schotten-Baumann condensation, which uses fatty acyl chlorides, or by direct amidation with fatty acids at high temperatures. researchgate.net
The hydrophobic acyl chain is a critical determinant of a surfactant's physicochemical properties. Variations in its length and degree of saturation directly impact surface activity, solubility, and aggregation behavior.
Research Findings:
Acyl Chain Length: The length of the hydrocarbon tail significantly influences the critical micelle concentration (CMC), a key measure of surfactant efficiency. Generally, increasing the acyl chain length leads to a decrease in the CMC value, signifying greater surface activity at lower concentrations. wanabio.com For instance, studies on various N-acyl amino acid surfactants have consistently shown that longer alkyl chains (e.g., C14, C16, C18) result in lower CMC values compared to their shorter-chain counterparts (e.g., C10, C12). wanabio.comchalmers.se This is attributed to the increased hydrophobicity, which provides a stronger driving force for the molecules to aggregate into micelles, thereby removing the hydrophobic tails from the aqueous environment.
Saturation: The presence of double bonds (unsaturation) in the acyl chain introduces kinks, which affects the packing of surfactant molecules at interfaces and within micelles. Saturated acyl chains are linear and can pack more tightly, leading to more ordered structures and potentially higher melting points of the solid surfactant. In contrast, unsaturated chains disrupt this close packing, which can increase the fluidity of the interfacial film and the micellar core. nih.gov The synthesis of N-acyl alanine (B10760859) methyl esters (NAMEs) with specific chain lengths and degrees of saturation, such as C16:1 (palmitoleic) and C17:1, has been established, enabling detailed investigation into these structure-property effects. nih.gov
The synthesis of these analogs typically involves the amide coupling of a fatty acid of a specific length and saturation with methyl beta-alanine. nih.gov Characterization is then performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure.
| Acyl Chain Length | Relative Hydrophobicity | Expected Critical Micelle Concentration (CMC) | General Surface Activity | Foamability | Foam Stability |
|---|---|---|---|---|---|
| Short (e.g., C8-C10) | Lower | Higher | Lower | Higher | Lower |
| Medium (e.g., C12-C14) | Moderate | Moderate | Good | Good | Good |
| Long (e.g., C16-C18) | Higher | Lower | Higher | Lower | Higher |
The amino acid headgroup dictates the hydrophilic character and ionic nature of the surfactant. Replacing beta-alanine with other amino acids introduces variations in charge, size, pKa, and hydrogen-bonding capability, leading to a diverse range of functional properties. ub.edu
Research Findings:
Type of Amino Acid: The choice of amino acid is fundamental. Using alpha-amino acids like alanine or glycine (B1666218) results in surfactants with different spatial arrangements compared to beta-alanine. Cationic surfactants can be synthesized using basic amino acids like lysine (B10760008) or arginine, which possess additional amino groups. ub.edu These cationic variants are noted for their antimicrobial properties. ub.edu The synthesis involves linking the hydrophobic chain to the amino acid's α-amino group through an amide bond. researchgate.net
Headgroup Geometry and Charge: The geometry and bulkiness of the headgroup influence how surfactant molecules pack at interfaces and their interaction with other molecules. nih.gov For example, a bulkier headgroup will result in a larger minimum surface area per molecule (Amin) at the air-water interface. The charge is determined by the functional groups in the amino acid and the pH of the solution. For amino acids with a single carboxylic acid group, like beta-alanine, the surfactant is anionic at neutral and alkaline pH. The pKa of the amino and carboxylic groups is a key parameter; for instance, the pKa of the α-amino group in amino acids linked to alkyl chains is typically around 6-7. ub.edu
Comparative Analysis with Other Amino Acid-Based Surfactants
To understand the unique properties of Cocoyl Methyl Beta-Alanine, it is essential to compare it with other widely studied amino acid-based surfactants. This comparative approach highlights the structure-property relationships that govern their performance.
Surfactants derived from different amino acids exhibit distinct performance profiles in terms of foaming, mildness, and surface activity.
Research Findings:
Sodium Cocoyl Alaninate: Derived from the alpha-amino acid L-alanine, this surfactant is known for its excellent foaming ability, producing a rich, creamy lather, especially in weakly acidic and neutral conditions. atamanchemicals.com It is considered a mild surfactant and demonstrates good compatibility with other ingredients, including cationic polymers, which can enhance conditioning effects on hair and skin. atamanchemicals.com Studies on Sodium Cocoyl Alaninate as a foaming agent have shown it to possess superior foaming stability compared to traditional surfactants like Sodium Dodecyl Sulfate (SDS). nih.govresearchgate.net
Sodium Cocoyl Glycinate (B8599266): Based on glycine, the simplest amino acid, this surfactant is recognized for its exceptional mildness and good biodegradability. atamanchemicals.comalfa-chemistry.com A notable characteristic of Sodium Cocoyl Glycinate is its very low critical micelle concentration (CMC) compared to single-chain analogs like sodium lauroyl glycinate or sodium lauroyl sarcosinate. researchgate.netscirp.org The CMC of Sodium Cocoyl Glycinate was found to be approximately 0.21 mmol·L⁻¹, which is orders of magnitude lower than that of sodium lauroyl glycinate (12 mmol·L⁻¹) and sodium lauroyl sarcosinate (14.3 mmol·L⁻¹). researchgate.netscirp.org This high efficiency is likely due to the mixture of different acyl chain lengths (C8 to C18) from the coconut oil source. researchgate.netscirp.org
Sodium Lauroyl Sarcosinate: This surfactant is an N-methylated derivative of glycine. The methylation of the nitrogen atom in the amide linkage influences its properties, such as resistance to hydrolysis in acidic conditions and unique interfacial behavior. nih.gov While it provides good foaming, surfactants based on glycine and alanine are generally reported to exhibit superior foaming performance. alfa-chemistry.com
| Surfactant | Amino Acid Headgroup | Key Properties | CMC (mmol·L⁻¹) | Surface Tension at CMC (γcmc, mN·m⁻¹) |
|---|---|---|---|---|
| Sodium Cocoyl Alaninate | Alanine | Excellent, creamy foam; Good conditioning. atamanchemicals.com | N/A | N/A |
| Sodium Cocoyl Glycinate | Glycine | Very mild; Exceptionally low CMC due to mixed chains. researchgate.net | 0.21 researchgate.netscirp.org | ~33 scirp.orgscirp.org |
| Sodium Lauroyl Sarcosinate | Sarcosine (N-methyl glycine) | Good foam; Stable in acidic pH. alfa-chemistry.comnih.gov | 14.3 researchgate.netscirp.org | N/A |
The behavior of surfactants at interfaces and their tendency to form aggregates (micelles) in solution are fundamental to their function. These characteristics are governed by the molecular structure of the surfactant.
Research Findings:
Interfacial Properties: The effectiveness of a surfactant is often measured by its ability to lower surface tension. The structure of the headgroup and the length of the acyl chain determine how efficiently the surfactant molecules can pack at the air-water interface. This packing is quantified by the minimum surface area per molecule (Amin) and the maximum surface excess concentration (Γmax). For Sodium Cocoyl Glycinate, the smaller glycinate headgroup allows for tighter packing compared to Sodium Lauroyl Sarcosinate, resulting in a smaller Amin value. researchgate.net Studies on other amphiphiles, like sphingomyelins, show that longer, saturated acyl chains lead to more condensed, less compressible films at the interface. nih.gov
Aggregation Characteristics: The spontaneous formation of micelles above the CMC is a thermodynamically favored process. researchgate.net The significantly lower CMC of mixed-chain surfactants like Sodium Cocoyl Glycinate indicates a stronger driving force for micellization compared to its single-chain counterparts. researchgate.netscirp.org The aggregation number, which is the number of surfactant molecules in a single micelle, is also influenced by molecular structure. Changes in the headgroup or acyl chain can lead to the formation of larger and more complex aggregates. researchgate.net
Interactions in Mixed Surfactant Systems
In practical formulations, surfactants are rarely used alone. Mixing different types of surfactants often leads to synergistic interactions, resulting in performance benefits that exceed the sum of the individual components.
Research Findings:
Synergistic Effects: When anionic amino acid-based surfactants are combined with other types, such as cationic or zwitterionic surfactants, significant synergistic effects are often observed. atamanchemicals.com These interactions can lead to a marked reduction in the CMC of the mixture, improved surface activity, enhanced foamability, and increased viscosity. atamanchemicals.comresearchgate.net For example, the combination of the anionic surfactant Sodium Lauroyl Sarcosinate with the zwitterionic surfactant Cocamidopropyl Betaine (CAPB) can lead to the formation of highly viscous wormlike micelles, a property useful for creating thickening effects in formulations. researchgate.net
Advanced Research Directions and Future Perspectives
Development of Analytical Techniques for Complex Formulations
The increasing use of Cocoyl Methyl Beta-Alanine (B559535) in sophisticated multi-component formulations, such as cosmetic emulsions and advanced detergents, necessitates the development of more robust and selective analytical methods. While general methods for surfactant analysis exist, future research must address the specific challenges posed by the complex matrices in which this compound is found.
Current analytical approaches for N-acyl amino acid surfactants often rely on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. mdpi.comthermofisher.com However, Cocoyl Methyl Beta-Alanine lacks a strong chromophore, making detection by standard Ultraviolet/Visible (UV) detectors difficult. mdpi.com A key research direction is the refinement of derivatization techniques to attach a UV-absorbing molecule to the surfactant, allowing for sensitive quantification. mdpi.comresearchgate.netnih.gov For instance, derivatization using agents like 2,4'-dibromoacetophenone (B128361) has proven effective for other N-acyl amino acids, yielding esters that are easily detectable. mdpi.com Future work should focus on optimizing such methods specifically for this compound and validating them for various product bases.
Mass Spectrometry (MS) offers a more direct and powerful alternative. nih.govresearchgate.net The development of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) methods is a critical frontier. nih.govnih.gov These techniques can provide the high selectivity and sensitivity needed to identify and quantify this compound without derivatization, even in the presence of interfering substances like oils, polymers, and other surfactants commonly found in personal care products. nih.govbioprocessonline.com Future research will likely focus on creating standardized LC-MS/MS protocols for routine quality control and stability testing of formulations containing this surfactant.
A summary of promising analytical techniques for future development is presented below.
| Technique | Principle | Future Research Focus | Key Advantage |
| HPLC with Derivatization | Chemical modification of the analyte to introduce a UV-absorbing or fluorescent tag, followed by chromatographic separation. | Optimization of derivatization reactions for this compound in complex matrices; validation of stability for the derivatized product. | High sensitivity and compatibility with standard laboratory equipment. mdpi.com |
| LC-MS/MS | High-resolution separation via liquid chromatography followed by highly selective mass-based detection and fragmentation analysis. | Development of standardized methods for direct quantification in various formulations; investigation of fragmentation patterns for metabolite or degradation product identification. | High selectivity and sensitivity without the need for derivatization; structural confirmation capabilities. nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Sample cleanup and pre-concentration technique using a solid sorbent to isolate the analyte from interfering matrix components. | Designing novel SPE sorbents with high affinity for N-acyl amino acid surfactants to improve extraction efficiency from oily or polymeric matrices. mostwiedzy.pl | Enhanced method robustness, reduced matrix effects, and improved limits of detection. |
Integration of this compound Research with Emerging Fields (e.g., Materials Science for specific interfacial control)
The amphiphilic nature of this compound makes it a prime candidate for applications in emerging fields like materials science and nanotechnology, where precise control over interfacial properties is paramount. Future research will explore its use beyond conventional surfactant roles to create functional materials with tailored surface characteristics.
In materials science, surfactants are used to template the synthesis of mesoporous materials, such as amino-functionalized mesoporous silica (B1680970) nanoparticles (MSN-NH2). nih.gov The self-assembly properties of this compound could be harnessed to direct the formation of porous structures with controlled pore sizes and surface functionalities. Such materials have potential applications in catalysis, separation science, and as nanocarriers for controlled drug delivery. nih.gov The ability of the amino-functionalized surface to improve drug encapsulation through electrostatic interactions or hydrogen bonding is a particularly promising avenue. nih.gov
Another key area is the development of "smart" surfaces and coatings. The adsorption of this compound onto various substrates could be controlled by external stimuli like pH, leveraging the carboxylic acid group in its head. This could be used to create surfaces that can switch between being hydrophilic and hydrophobic, with applications in microfluidics, self-cleaning materials, and biomedical devices. Research into its use in stabilizing nanoparticles for applications in nanomedicine and food nanotechnology also represents a significant growth area. nih.gov
| Emerging Field | Potential Application of this compound | Research Objective |
| Materials Science | Template for mesoporous silica nanoparticles (MSNs). | To control pore size and surface chemistry for targeted drug delivery and catalysis. nih.gov |
| Nanotechnology | Stabilizer for metallic or polymeric nanoparticles. | To create stable nanoparticle dispersions for use in coatings, electronics, and nanomedicine. nih.gov |
| Interfacial Engineering | pH-responsive surface modifier. | To develop smart surfaces that alter their wettability or adhesion properties in response to environmental pH changes. chalmers.se |
| Advanced Emulsions | Key component in Pickering emulsions or nanoemulsions. | To formulate highly stable, next-generation emulsions for food, pharmaceutical, and cosmetic industries. |
Theoretical Advancement in Predicting Interfacial and Self-Assembly Properties
The experimental determination of surfactant properties like the critical micelle concentration (CMC) can be time-consuming. nih.gov A major future direction is the use of computational modeling to predict the behavior of this compound, accelerating the design of new formulations and applications. Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models are at the forefront of this effort. tdl.orgnih.gov
MD simulations allow researchers to model the behavior of individual surfactant molecules and their aggregation in solution at an atomistic level. acs.orgresearchgate.net These simulations can predict how this compound molecules arrange themselves at an air-water or oil-water interface, how they form micelles, and how these structures are influenced by factors like temperature, pH, and salinity. tdl.org This provides fundamental insights that can guide the rational design of surfactants with specific interfacial properties.
In parallel, machine learning approaches, such as graph convolutional neural networks (GCNs), are emerging as powerful tools for predicting surfactant properties directly from their molecular structure. nih.govacs.orgacs.org By training these models on existing experimental data for a wide range of surfactants, it is possible to create predictive tools that can estimate the CMC of novel molecules like this compound with high accuracy. nih.govarxiv.org This in-silico screening can drastically reduce the experimental effort required to identify high-performance surfactants for specific applications.
| Modeling Technique | Predicted Property | Future Goal for this compound |
| Molecular Dynamics (MD) Simulation | Micelle shape and size, area per molecule at interfaces, aggregation dynamics. tdl.org | To simulate its interaction with other formulation ingredients (e.g., polymers, lipids) to predict formulation stability and performance. |
| Quantitative Structure-Property Relationship (QSPR) | Critical Micelle Concentration (CMC), surface tension reduction efficiency. | To develop a specific QSPR model for N-acyl-N-methyl-β-alaninates to rapidly screen different fatty acid chain lengths and modifications. |
| Graph Neural Networks (GNNs) | Temperature- and concentration-dependent CMC for surfactant mixtures. nih.govarxiv.org | To build a comprehensive GNN model that can predict the performance of this compound in complex, multi-surfactant systems. |
Bio-inspired and Biomimetic Approaches in Surfactant Design
Nature provides a rich blueprint for the design of advanced amphiphilic molecules. Future research on surfactants will increasingly draw inspiration from biological systems to create novel structures with enhanced functionality, sustainability, and biocompatibility. this compound, being derived from natural feedstocks, is well-aligned with this trend. researchgate.net
One promising area is the design of "surfactant-like peptides," which are short amino acid sequences that can self-assemble into well-defined nanostructures like nanotubes and nanovesicles. researchgate.netresearchgate.netpnas.org By studying these systems, researchers can derive principles to design new variants of N-acyl amino acid surfactants with superior self-assembly capabilities. For example, modifying the beta-alanine head group or incorporating additional amino acid residues could lead to surfactants that form novel aggregate structures for advanced drug delivery or material templating. nih.gov
Furthermore, the synthesis of this compound can be made more sustainable by moving from traditional chemical methods to biocatalytic routes. researchgate.netbbwpublisher.com The use of enzymes, such as lipases or aminoacylases, offers a greener alternative for forming the amide bond between the coconut fatty acid and methyl beta-alanine. nih.gov This approach, inspired by nature's synthetic machinery, can lead to higher purity products under milder reaction conditions, reducing the environmental footprint of surfactant manufacturing. nih.govnih.gov The development of fermentation-based production methods represents another long-term, bio-inspired goal. nih.gov
| Approach | Inspiration | Future Research Direction for this compound Analogues |
| Biomimetic Self-Assembly | Self-assembling peptides and natural lipopeptides. pnas.orgnih.gov | Designing new head groups based on di- or tri-peptides to induce the formation of non-spherical micelles (e.g., worm-like micelles, vesicles) for rheology control. |
| Biocatalytic Synthesis | Enzymatic processes in living organisms. nih.gov | Developing robust and reusable enzyme catalysts (e.g., immobilized lipases) for the solvent-free synthesis of this compound. |
| Renewable Feedstocks | Natural lipids and amino acids. researchgate.netwanabio.com | Exploring the use of engineered microorganisms to produce the fatty acid and amino acid precursors from cellulosic biomass or waste streams. nih.gov |
| Peptoid Mimics | Natural peptides, with modified backbones for stability. stanford.edu | Investigating N-substituted glycine (B1666218) ("peptoid") analogues to create surfactants with enhanced resistance to enzymatic degradation for long-acting formulations. |
Q & A
Q. What are the recommended methods for synthesizing and characterizing COCOYL METHYL BETA-ALANINE in academic research?
Methodological Answer: Synthesis should follow protocols for acylated β-alanine derivatives, starting with the condensation of methyl β-alanine with coconut fatty acid chlorides under controlled pH (8–10) and temperature (40–60°C). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., peaks at δ 1.2–1.4 ppm for methyl groups, δ 3.2–3.5 ppm for β-alanine backbone) and mass spectrometry (MS) for molecular weight verification (expected m/z 384.436) . Purity analysis via high-performance liquid chromatography (HPLC) with UV detection at 210 nm is essential, referencing standards from peer-reviewed synthetic protocols .
Q. How does this compound function as a surfactant in cosmetic formulations, and what analytical techniques validate its efficacy?
Methodological Answer: As an anionic surfactant, its efficacy stems from the amphiphilic structure: the hydrophobic coconut acyl chain and hydrophilic carboxylate group enable micelle formation. Critical micelle concentration (CMC) should be determined using conductivity measurements or surface tension assays (e.g., Du Noüy ring method). Foaming capacity can be assessed via Ross-Miles foam height tests under standardized conditions (e.g., 0.1% w/v solution, 40°C) . Comparative studies with structurally similar surfactants (e.g., sodium cocoyl isethionate) should include toxicity profiling via cell viability assays (e.g., MTT on HaCaT keratinocytes) .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Adopt a factorial design with independent variables: pH (4–10), temperature (25–70°C), and time (0–30 days). Use response surface methodology (RSM) to optimize conditions. Stability endpoints include:
- Chemical degradation : Monitor via HPLC retention time shifts or new peak formation.
- Functional integrity : Measure foam stability and interfacial tension post-stress.
Include control groups (e.g., inert surfactants) and triplicate replicates to account for batch variability. Data should be analyzed using ANOVA with Tukey’s post-hoc test .
Q. How can contradictory data on the efficacy and safety of this compound across studies be systematically resolved?
Methodological Answer: Conduct a meta-analysis following PRISMA guidelines:
- Literature search : Use databases (Scopus, Web of Science) with keywords: “this compound,” “surfactant toxicity,” “CMC,” and “degradation.” Exclude non-peer-reviewed sources .
- Data extraction : Tabulate variables (e.g., CMC values, cytotoxicity IC50, experimental conditions). Standardize units (e.g., convert all concentrations to mM).
- Statistical synthesis : Apply random-effects models to account for heterogeneity. Use funnel plots and Egger’s regression to assess publication bias .
Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?
Methodological Answer: For in vitro dose-response assays (e.g., irritation potential):
- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals.
- Time-course analysis : Use mixed-effects models to evaluate temporal changes in surfactant efficacy.
For in vivo studies (e.g., animal models), apply repeated-measures ANOVA to compare pre/post-intervention outcomes .
Q. How can researchers ensure reproducibility when characterizing this compound’s physicochemical properties?
Methodological Answer:
- Standardized protocols : Adopt IUPAC guidelines for surfactant characterization (e.g., CMC determination via fluorescence spectroscopy with pyrene probe).
- Interlaboratory validation : Share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Batch documentation : Record synthesis parameters (e.g., reaction time, solvent purity) and storage conditions (e.g., desiccation, inert atmosphere) .
Data Presentation and Ethical Considerations
Q. What are the best practices for presenting analytical data on this compound in peer-reviewed journals?
Methodological Answer:
- Figures : Use scatter plots with error bars for CMC comparisons; include representative NMR/MS spectra in supplementary files.
- Tables : Summarize batch-to-batch variability (e.g., purity %, yield) with standard deviations.
- Ethical disclosure : Declare conflicts of interest (e.g., industry partnerships) and adhere to OECD guidelines for toxicity testing .
Q. How should researchers address gaps in the mechanistic understanding of this compound’s interactions with skin proteins?
Methodological Answer: Employ molecular dynamics simulations (e.g., GROMACS) to model surfactant-keratin binding. Validate with spectroscopic techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
